molecular formula C11H23N B13315176 3,3-dimethyl-N-propylcyclohexan-1-amine

3,3-dimethyl-N-propylcyclohexan-1-amine

Cat. No.: B13315176
M. Wt: 169.31 g/mol
InChI Key: XNRBIWIOMZCOAS-UHFFFAOYSA-N
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Description

3,3-Dimethyl-N-propylcyclohexan-1-amine is a secondary amine compound characterized by a cyclohexane ring structure substituted with a 3,3-dimethyl group and a N-propyl amine moiety. This specific molecular architecture, featuring the amine functional group, makes it a valuable intermediate in organic synthesis and medicinal chemistry research . As a research chemical, it is primarily utilized as an organic building block for the development of more complex molecules. Researchers employ this compound in the exploration of structure-activity relationships, the synthesis of novel compounds, and in various chemical transformations. The steric and electronic properties conferred by its structure can significantly influence the biological activity and physicochemical characteristics of the resulting molecules. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

3,3-dimethyl-N-propylcyclohexan-1-amine

InChI

InChI=1S/C11H23N/c1-4-8-12-10-6-5-7-11(2,3)9-10/h10,12H,4-9H2,1-3H3

InChI Key

XNRBIWIOMZCOAS-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCCC(C1)(C)C

Origin of Product

United States

Foundational Significance of Cyclohexanamine Scaffolds in Organic Synthesis

The cyclohexanamine framework, which consists of a cyclohexane (B81311) ring bonded to an amino group, is a privileged scaffold in organic synthesis and medicinal chemistry. chemscene.comevitachem.com These structures are integral components of numerous biologically active compounds and serve as crucial intermediates for the synthesis of more complex molecules. nih.gov The versatility of the cyclohexanamine core allows for extensive functionalization, enabling chemists to modulate the physicochemical properties and biological activity of the resulting derivatives.

Cyclohexylamines are key building blocks in the production of a wide range of chemicals, from pharmaceuticals like analgesics and bronchodilators to corrosion inhibitors and vulcanization accelerators. nih.gov The synthesis of these compounds often begins with the corresponding cyclohexanones, which are themselves important structural motifs found in many natural products. chemsrc.comchemicalbook.com The conversion of cyclohexanones to cyclohexanamines can be achieved through methods like reductive amination, a robust reaction that introduces the vital amine functionality. bldpharm.com The inherent three-dimensional structure of the cyclohexane ring also provides a template for creating stereochemically complex molecules, which is of paramount importance in the development of targeted therapeutics.

Precise Chemical Nomenclature and Stereochemical Considerations for 3,3 Dimethyl N Propylcyclohexan 1 Amine

The precise naming and structural definition of a chemical compound are essential for unambiguous scientific communication. Based on IUPAC (International Union of Pure and Applied Chemistry) guidelines, the compound of interest is systematically named 3,3-dimethyl-N-propylcyclohexan-1-amine. This name delineates a cyclohexane (B81311) ring as the parent structure, with the carbon atom bearing the amine group designated as position 1. Two methyl groups are located at the C3 position, and a propyl group is attached to the nitrogen atom of the amine.

Based on its structure, the key chemical properties of this compound can be predicted, as detailed in the table below.

Interactive Data Table: Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₃N
Molecular Weight 169.31 g/mol
IUPAC Name This compound
Parent Amine 3,3-Dimethylcyclohexan-1-amine (B2986976)
Parent Amine CAS 19331-77-0
Parent Amine Formula C₈H₁₇N

Note: Data for the parent amine is provided for reference. The molecular formula and weight for the title compound are calculated from its structure.

Stereochemical Considerations:

A critical aspect of the molecular structure of this compound is its stereochemistry. The carbon atom at position 1 (C1), which is covalently bonded to the nitrogen atom, is a chiral center. This chirality arises because C1 is attached to four different groups: the nitrogen atom, a hydrogen atom, and two different carbon pathways within the ring.

Consequently, the compound can exist as a pair of non-superimposable mirror images known as enantiomers:

(R)-3,3-dimethyl-N-propylcyclohexan-1-amine

(S)-3,3-dimethyl-N-propylcyclohexan-1-amine

The existence of specific enantiomers for the closely related parent compound, (R)-3,3-Dimethylcyclohexan-1-amine, confirms the stereochemical potential of this scaffold. Unless a stereoselective synthetic route is employed, the chemical synthesis of this compound would typically result in a racemic mixture, containing equal amounts of both the (R) and (S) enantiomers. Furthermore, the substituted cyclohexane ring can exhibit cis-trans isomerism, relating to the spatial orientation of the amine group relative to the plane of the ring. The specific synthetic pathway, often starting from 3,3-dimethylcyclohexanone (B1346601), would determine the resulting mixture of stereoisomers.

Overview of Research Trajectories for Substituted Cyclohexanamine Derivatives

Strategic Approaches to Cyclohexanamine Core Construction

The synthesis of the 3,3-dimethyl-N-propylcyclohexan-1-amine framework is primarily achieved through the initial construction of a substituted cyclohexanone (B45756) precursor followed by the introduction of the N-propyl amine functionality.

Catalytic Hydrogenation Pathways from Cyclohexanones and Enones

A foundational step in the synthesis is the preparation of the 3,3-dimethylcyclohexanone (B1346601) core. One established method involves the catalytic hydrogenation of 3,3-dimethyl-cyclohex-5-en-1-one. prepchem.comprepchem.com This reaction is typically performed using a palladium on charcoal (Pd/C) catalyst, which efficiently reduces the carbon-carbon double bond to yield the saturated cyclohexanone ring. prepchem.comprepchem.com

Once the ketone is obtained, the amine group can be introduced. While direct hydrogenation of the ketone can lead to the corresponding alcohol, its conversion to an amine is a key synthetic step. The catalytic hydrogenation of nitrocyclohexane (B1678964) derivatives also presents an alternative pathway to cyclohexylamine and its related products. rsc.org The general principle of hydrogenating a substituted aniline (B41778) ring is a major industrial route for producing cyclohexylamines. google.commetoree.comwikipedia.org For instance, the hydrogenation of aniline to cyclohexylamine is effectively carried out using nickel, cobalt, or ruthenium-based catalysts. google.commetoree.comwikipedia.org This approach, if applied to a suitably substituted aniline, could provide another route to the dimethylcyclohexanamine core.

PrecursorCatalystProductReference
3,3-dimethyl-cyclohex-5-en-1-onePalladium on charcoal (Pd/C)3,3-dimethylcyclohexanone prepchem.comprepchem.com
AnilineNickel or CobaltCyclohexylamine metoree.comwikipedia.org
AnilineRutheniumCyclohexylamine google.com

Reductive Amination Protocols for N-Propyl Introduction

Reductive amination is a highly versatile and widely employed method for forming C-N bonds and is the most direct approach for introducing the N-propyl group onto the 3,3-dimethylcyclohexanone core. pearson.comlibretexts.orgyoutube.com This reaction typically proceeds in two stages: the formation of an imine or enamine intermediate, followed by its reduction to the final amine. pearson.comlibretexts.org

The process begins with the reaction of 3,3-dimethylcyclohexanone with propylamine. This nucleophilic addition, often catalyzed by a trace amount of acid, forms a hemiaminal intermediate which then dehydrates to form a Schiff base, or imine. The subsequent reduction of this C=N double bond yields the target this compound. libretexts.orgcengage.com.au

A variety of reducing agents can be employed for this transformation, with their choice influencing the reaction conditions and selectivity. Common agents include:

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is mild enough not to reduce the starting ketone but is reactive towards the protonated imine intermediate. pearson.comorgsyn.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reducing agent often used in reductive aminations.

Catalytic Hydrogenation: The imine can also be reduced using hydrogen gas (H₂) over a metal catalyst, such as nickel or palladium. libretexts.orgyoutube.com This method is atom-efficient and aligns with green chemistry principles. researchgate.net

The reaction can be performed as a one-pot process, where the ketone, amine, and reducing agent are all combined, simplifying the synthetic procedure. cengage.com.au

Advanced N-Alkylation Techniques for Substituted Amines

An alternative strategy involves first synthesizing 3,3-dimethylcyclohexan-1-amine (B2986976) and then introducing the propyl group via N-alkylation. The initial primary amine can be formed via reductive amination of 3,3-dimethylcyclohexanone with ammonia. orgsyn.org

The subsequent N-alkylation step, typically involving a reaction with a propyl halide (e.g., 1-bromopropane), must be carefully controlled. A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of the tertiary amine (3,3-dimethyl-N,N-dipropylcyclohexan-1-amine) and even quaternary ammonium (B1175870) salts.

To achieve selective mono-alkylation, advanced techniques can be employed. The use of activated silica (B1680970) gel as a promoter for N-alkylation reactions has been shown to provide highly selective and eco-friendly conditions for producing mono- or bis-alkylated amines at ambient temperatures. rsc.org This method offers the advantage of using a recyclable surface, enhancing the sustainability of the process. rsc.org

Diastereoselective and Enantioselective Synthesis of this compound Isomers

The structure of this compound contains a stereocenter at the C1 position (the carbon atom bonded to the nitrogen). This gives rise to the possibility of two enantiomers (R and S). Furthermore, the relationship between the amine group and substituents on the ring can lead to diastereomers (cis and trans isomers) in more complex analogues. The stereoselective synthesis of specific isomers is crucial, particularly in pharmaceutical applications where biological activity is often stereospecific. acs.org

Diastereoselective Synthesis: While the target molecule itself does not have additional stereocenters on the ring to form diastereomers, the principles of diastereoselective synthesis are critical when constructing substituted cyclohexylamine cores. beilstein-journals.orgresearchgate.net For example, in the reduction of a substituted cyclohexanone, the approach of the hydride reagent can be influenced by existing stereocenters, leading to a preferential formation of one diastereomer over another. Directed reductive amination of β-hydroxy-ketones, for instance, allows for the stereoselective preparation of 1,3-syn-amino alcohols.

Enantioselective Synthesis: Achieving an enantiomerically pure or enriched product requires an asymmetric synthesis strategy. Asymmetric reductive amination (ARA) is a powerful method for converting a prochiral ketone into a chiral amine. acs.org This can be accomplished using:

Chiral Catalysts: Transition metal catalysts (e.g., based on Iridium, Rhodium, or Copper) complexed with chiral ligands can catalyze the hydrogenation of the intermediate imine, leading to a preference for one enantiomer. nih.govnih.gov

Chiral Auxiliaries: A chiral auxiliary can be attached to the amine or ketone, directing the stereochemical outcome of the reaction, and is then cleaved to yield the chiral product.

Biocatalysis: Enzymes such as reductive aminases (RedAms) or transaminases offer a highly selective and environmentally friendly approach to producing chiral amines under mild conditions. researchgate.net

Exploration of Sustainable Synthetic Routes for Cyclohexanamines

Modern chemical synthesis places a strong emphasis on "green chemistry," which seeks to minimize environmental impact through the use of renewable resources, atom-efficient reactions, and the reduction of hazardous waste. researchgate.net

Several strategies are being explored for the sustainable synthesis of cyclohexanamines:

Biocatalysis: The use of enzymes, such as reductive aminases, is a promising green alternative to traditional chemical methods. researchgate.net These biocatalysts operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit high regio- and stereoselectivity, reducing the need for protecting groups and separation of isomers. researchgate.net

Renewable Feedstocks: Research is underway to produce cyclohexylamines from renewable, lignin-based platform chemicals like guaiacol. This involves the reductive-coupling of these bio-derived compounds with amines, offering a pathway that moves away from petroleum-based starting materials. rsc.org

Solvent Choice: Utilizing environmentally benign solvents, such as water or supercritical CO₂, or performing reactions under solvent-free conditions, can significantly reduce the environmental footprint of the synthesis. researchgate.netorganic-chemistry.org

Industrial-Scale Synthesis and Process Optimization for Cyclohexanamine Production

Translating a laboratory-scale synthesis to an industrial process introduces challenges related to scalability, safety, cost-effectiveness, and process control. nih.gov The industrial production of cyclohexylamines, often starting from aniline or cyclohexanone, provides a model for the potential large-scale synthesis of this compound. google.comresearchgate.net

Key aspects of process optimization include:

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and catalyst loading is critical to maximize yield and selectivity while minimizing reaction time and energy consumption. newtopchem.com For catalytic hydrogenations and reductive aminations, controlling these variables is essential for preventing side reactions and ensuring catalyst longevity. newtopchem.com

Reactor Design: The choice of reactor can significantly impact efficiency. Continuous flow reactors, for example, offer advantages over batch reactors in terms of heat and mass transfer, safety, and consistency, making them well-suited for large-scale catalytic reactions. researchgate.net

Catalyst Selection and Recycling: For industrial applications, the catalyst must be robust, highly active, and easily separable from the product stream for recycling. Heterogeneous catalysts are generally preferred for ease of separation. The ability to recycle the catalyst multiple times is a major economic advantage. google.com

Downstream Processing: Efficient separation and purification of the final product are crucial. This may involve distillation, extraction, or crystallization. Optimizing these processes is key to achieving high product purity and minimizing waste. newtopchem.com

ParameterOptimization StrategyIndustrial RelevanceReference
Temperature/Pressure Adjust to maximize yield and selectivity, minimize side reactions.Reduces energy costs, improves product purity. newtopchem.com
Catalyst Use robust, recyclable heterogeneous catalysts.Lowers production costs, simplifies product separation. google.comgoogle.com
Reactor Type Employ continuous flow reactors for better control.Enhances safety, improves consistency and throughput. researchgate.net
Raw Materials Select high-purity starting materials.Improves reaction yield and stability. newtopchem.com

Investigation of N-Propyl Amine Functional Group Reactivity

The secondary amine group is the primary center of reactivity in this compound, characterized by the nucleophilicity of the nitrogen atom.

As a secondary amine, this compound readily participates in nucleophilic reactions with a variety of electrophiles. Key derivatization reactions include acylation and sulfonylation, which are fundamental for synthesizing amides and sulfonamides, respectively.

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. The nitrogen atom's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable N,N-disubstituted amide.

Sulfonylation: Similar to acylation, sulfonylation occurs when the amine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. expertsmind.comrsc.org This reaction yields a sulfonamide, a functional group present in many pharmaceutical compounds. researchgate.net The conventional method for preparing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. researchgate.netresearchgate.net Microwave irradiation under solvent-free and catalyst-free conditions has been reported as an efficient and environmentally friendly protocol for the chemoselective sulfonylation of various amines. rsc.org

Reaction TypeReagent ExampleProduct ClassGeneral Reaction Scheme
Acylation Acetyl chloride (CH₃COCl)N,N-disubstituted amideR₂NH + R'COCl → R₂NCOR' + HCl
Sulfonylation p-Toluenesulfonyl chlorideN,N-disubstituted sulfonamideR₂NH + ArSO₂Cl → R₂NSO₂Ar + HCl

Table 1: Nucleophilic Derivatization Reactions

The oxidative degradation of amines is a critical area of study, particularly in industrial applications. The degradation of this compound is expected to proceed through mechanisms common to other secondary and cyclic amines, primarily involving radical pathways.

The initial step in oxidative degradation is often the formation of an amine radical. oup.com This can occur via two main pathways:

Electron Abstraction: An electron is removed from the nitrogen atom's lone pair, forming an ammonium radical. nih.gov

Hydrogen Abstraction: A hydrogen atom is abstracted from a carbon atom alpha or beta to the nitrogen, or from the nitrogen atom itself. nih.gov

Following radical formation, subsequent reactions such as N-C bond scission can occur, leading to a variety of degradation products, including aldehydes and smaller amines. oup.com Studies have shown that secondary amines can exhibit higher degradation rates compared to primary and tertiary amines. nih.gov The structure of the amine plays a significant role; for instance, longer alkyl chains and cyclic structures tend to decrease the rate of oxidative degradation due to electronic and steric hindrance effects. nih.gov The presence of the gem-dimethyl groups on the cyclohexane ring in this compound may provide some steric shielding, potentially influencing its degradation kinetics relative to unsubstituted cyclohexanamines. During ozonation, the initial reaction for aliphatic amines is a rapid oxygen-transfer, which for secondary amines leads to hydroxylamine (B1172632) and subsequently nitroalkane products. rsc.org

Structural FeatureEffect on Degradation RateRationale
Amine Type Secondary > Primary > Tertiary (variable) oup.comnih.govNucleophilicity and stability of radical intermediates. oup.com
Alkyl Chain Length Longer chains decrease the rate nih.govIncreased steric hindrance. nih.gov
Cyclic Structure Decreases the rate nih.govConformational rigidity and steric hindrance.
Hydroxyl Groups Increases the rate (in non-hindered amines) nih.govDestabilization of free radicals. nih.gov

Table 2: Factors Influencing Amine Oxidative Degradation

Cyclohexane Ring Transformations and Substituent Effects

The cyclohexane ring of this compound exists predominantly in a chair conformation to minimize torsional and steric strain. The substituents on the ring significantly influence its conformational equilibrium and reactivity. libretexts.org

Substituents on a cyclohexane ring prefer to occupy the equatorial position to minimize steric repulsion, particularly 1,3-diaxial interactions. libretexts.orglibretexts.org An axial substituent experiences steric crowding with the two other axial atoms on the same side of the ring. libretexts.org The energy difference between the axial and equatorial conformers is related to the steric bulk of the substituent.

In this compound, the N-propylamino group at C1 and the two methyl groups at C3 are the key substituents. The gem-dimethyl groups at the C3 position introduce significant steric constraints. One methyl group will be axial and the other equatorial. This arrangement can influence the ring's flexibility and the preferred orientation of the C1 substituent. The bulky N-propylamino group will have a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions with the axial methyl group at C3 and the axial hydrogen at C5. This conformational preference can, in turn, affect the accessibility of the nitrogen's lone pair and thus the amine's reactivity. The dynamic interconversion between various ring conformations is a key determinant of the reactivity of cyclohexane analogues. acs.orgnih.gov Stereoelectronic effects, which involve the spatial arrangement of electron pairs in orbitals, also play a crucial role in the stability and reactivity of cyclohexane derivatives. spcmc.ac.inwikipedia.orgresearchgate.net

SubstituentA-Value (kcal/mol)
-CH₃ (Methyl)1.7
-CH₂CH₃ (Ethyl)1.75
-CH(CH₃)₂ (Isopropyl)2.2
-C(CH₃)₃ (tert-Butyl)>4.5
-NH₂ (Amino)1.2 - 1.6

Table 3: Selected Conformational A-Values (a measure of steric bulk)

Participation in Multicomponent Reactions (e.g., Mannich-type Condensations)

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. As a secondary amine, this compound is an ideal candidate for participation in several MCRs, most notably the Mannich reaction. organic-chemistry.org

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), formaldehyde (B43269) (or another non-enolizable aldehyde), and a primary or secondary amine. libretexts.orgwikipedia.org The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde. libretexts.orgwikipedia.org This iminium ion is then attacked by the enol form of the active hydrogen compound, resulting in the formation of a β-amino-carbonyl compound, known as a Mannich base. libretexts.org

In this context, this compound would react with formaldehyde to generate the corresponding N,N-disubstituted iminium ion. This electrophile would then be trapped by a C-H acidic compound to yield the final Mannich base. The steric bulk imposed by the 3,3-dimethylcyclohexyl moiety could influence the rate and yield of the reaction.

Reactant 1Reactant 2Reactant 3Key IntermediateProduct Type
This compound Formaldehyde (CH₂O)Enolizable Ketone (e.g., Acetophenone)Iminium Ion [R₂N=CH₂]⁺Mannich Base (β-amino-ketone)

Table 4: Role in the Mannich Reaction

Role as a Basic Catalyst or Ligand in Organic Transformations

The lone pair of electrons on the nitrogen atom allows this compound to function as both a Brønsted-Lowry base (proton acceptor) and a Lewis base (electron-pair donor). This dual basicity enables its use as a catalyst or a ligand in various organic reactions.

As a Basic Catalyst: Secondary amines are widely used as organocatalysts, particularly in reactions that proceed via enamine or iminium ion intermediates. wikipedia.orgresearchgate.net

Enamine Catalysis: The amine can react with a carbonyl compound (aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile, for example, in Michael additions or aldol (B89426) reactions. The chiral environment of some secondary amine catalysts allows for asymmetric synthesis. rsc.org

Iminium Catalysis: Alternatively, the amine can form an iminium ion with an α,β-unsaturated carbonyl compound, lowering its LUMO and activating it for nucleophilic attack. wikipedia.org

The catalytic efficiency of this compound would be influenced by its basicity (pKa) and the steric hindrance around the nitrogen atom, which could affect the formation rates of the key catalytic intermediates.

As a Ligand: As a Lewis base, the amine can donate its electron pair to a metal center, forming a coordination complex. Such amine ligands are crucial in transition-metal catalysis, influencing the catalyst's solubility, stability, and reactivity. The specific steric and electronic properties of this compound would determine its suitability as a ligand for specific catalytic transformations, such as cross-coupling reactions or hydrogenations.

RoleMechanismExample Application
Organocatalyst Enamine formationAsymmetric Aldol Reaction, Michael Addition rsc.org
Organocatalyst Iminium ion formationDiels-Alder Reaction, Friedel-Crafts Alkylation wikipedia.org
Ligand Lewis base coordination to a metal centerPalladium-catalyzed Cross-Coupling, Rhodium-catalyzed Hydrogenation

Table 5: Potential Catalytic and Ligand Applications

Reaction Pathway Analysis of Pyrolysis and Combustion of Cyclohexanamine Derivatives

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. The pyrolysis of a complex molecule like this compound would involve a series of complex, high-energy reactions, primarily driven by free-radical mechanisms.

The initial steps in the pyrolysis pathway would involve the homolytic cleavage of the weakest bonds in the molecule. Likely candidates for initial bond scission include:

C-N Bond Cleavage: Cleavage of the bond between the cyclohexane ring and the nitrogen atom or between the nitrogen and the propyl group.

C-C Bond Cleavage: Fragmentation of the propyl chain or the cyclohexane ring itself.

These initial cleavage events would generate a pool of highly reactive radical species. These radicals would then propagate through a series of subsequent reactions, including hydrogen abstraction, radical recombination, and disproportionation, leading to the formation of a complex mixture of smaller, more stable volatile products. Potential products could include ammonia, propene, methane, ethane, and various unsaturated cyclic compounds. Mechanistic studies on the co-pyrolysis of biomass components like cellulose (B213188) and amino acids suggest complex interactions and the formation of nitrogenated heterocyclic compounds. nih.gov The combustion process would be even more complex, involving oxidation of the initial pyrolysis products to form carbon dioxide, water, and nitrogen oxides (NOx). The accumulation of degradation compounds can influence process performance in industrial settings like post-combustion CO2 capture. researchgate.net

Initial Bond CleavagePrimary Radicals FormedPotential Stable Products
Cyclohexyl-N Bond 3,3-dimethylcyclohexyl radical + Propylamino radicalAlkenes, Ammonia, Propane
N-Propyl Bond 3,3-dimethylcyclohexylamino radical + Propyl radicalPropene, Cyclohexene derivatives
Ring C-C Bond Various ring-opened diradicalsAcyclic alkanes and alkenes

Table 6: Postulated Pyrolysis Pathways and Products

Structure Activity Relationship Sar Principles in Cyclohexanamine Chemistry

Stereoelectronic Effects on Molecular Recognition and Interaction

Stereoelectronic effects, which encompass the influence of orbital overlap on molecular conformation and reactivity, are crucial in dictating how a molecule like 3,3-dimethyl-N-propylcyclohexan-1-amine interacts with its biological targets. researchgate.netmsu.rubaranlab.org The orientation of the nitrogen lone pair and the adjacent C-N and C-C sigma bonds play a significant role in molecular recognition.

In this compound, the nitrogen lone pair can participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions. The spatial orientation of this lone pair is dictated by the conformation of the cyclohexyl ring. When the amino group is in an equatorial position, the lone pair is oriented axially, and vice versa. This orientation can significantly impact the molecule's ability to fit into a binding pocket and interact with specific residues.

Hyperconjugation is another important stereoelectronic effect at play. researchgate.net This involves the donation of electron density from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. For instance, interactions between the C-C or C-H sigma bonds of the cyclohexane (B81311) ring and the C-N anti-bonding orbital (σ*) can influence the stability of different conformations and the electron density at the nitrogen atom. These subtle electronic effects can modulate the pKa of the amine and its hydrogen bonding capabilities, thereby affecting molecular recognition.

Conformational Analysis and its Influence on Chemical Behavior

The presence of the gem-dimethyl group at the 3-position significantly influences the conformational equilibrium. The "gem-dimethyl effect" (also known as the Thorpe-Ingold effect) can restrict bond angles and favor certain conformations. epa.gov In the case of this compound, the bulky gem-dimethyl group will preferentially occupy positions that minimize steric interactions.

The N-propyl group attached to the amine also contributes to the steric bulk. The relative orientation of the N-propyl group and the cyclohexyl ring will be such that steric hindrance is minimized. The two possible chair conformations for each diastereomer (cis/trans relative to the amino group) will have different energy levels due to steric interactions, such as 1,3-diaxial interactions. libretexts.orglibretexts.org The most stable conformation will be the one that places the largest substituents in the equatorial position to avoid these unfavorable interactions. For instance, a conformation where both the amino group (and by extension the N-propyl group) and one of the methyl groups are in equatorial positions would likely be favored.

Systemic Investigation of N-Propyl and Dimethyl Substituent Modifications on Molecular Properties

The N-propyl and gem-dimethyl groups in this compound are key determinants of its molecular properties, including lipophilicity, steric profile, and receptor binding affinity.

Dimethyl Group: The gem-dimethyl group at the 3-position primarily influences the molecule's conformational stability and steric profile. These methyl groups can act as "conformational locks," restricting the flexibility of the cyclohexane ring and presenting a more defined shape for molecular recognition. epa.gov Removing one or both of these methyl groups would increase the conformational flexibility of the ring and alter the molecule's interaction with a binding site. Conversely, replacing the methyl groups with larger alkyl groups would further increase steric hindrance and could either enhance or diminish binding affinity depending on the topology of the receptor.

Computational SAR Modeling and Quantitative Structure-Property Relationship (QSPR) Approaches

Computational modeling is a powerful tool for systematically investigating the SAR of a series of compounds like analogs of this compound. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models aim to establish a mathematical correlation between the chemical structure of a molecule and its biological activity or physicochemical properties. researchgate.netuzh.ch

QSAR Modeling: A QSAR study on a series of this compound analogs would involve generating a dataset of molecules with varying substituents at the nitrogen and the cyclohexyl ring. For each molecule, molecular descriptors would be calculated to quantify its structural and chemical features. These descriptors can be categorized as:

Electronic: Describing the electron distribution (e.g., partial charges, dipole moment).

Steric: Describing the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Describing the lipophilicity of the molecule (e.g., logP).

Topological: Describing the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. This model can then be used to predict the activity of new, unsynthesized analogs.

QSPR Modeling: Similarly, QSPR models can be developed to predict various physicochemical properties of these compounds, such as solubility, boiling point, and pKa. researchgate.net These models are valuable in the early stages of drug discovery for optimizing the pharmacokinetic profile of a lead compound.

For the this compound scaffold, a QSPR study could investigate how changes in the N-alkyl chain length or the substituents on the cyclohexane ring affect properties like lipophilicity (logP) and aqueous solubility.

Interactive Data Table: Hypothetical QSPR Data for Cyclohexanamine Analogs

Below is a hypothetical data table illustrating how molecular descriptors might vary with structural modifications to the this compound scaffold. These values are for illustrative purposes to demonstrate the principles of QSPR.

CompoundN-SubstituentC3-SubstituentsMolecular Weight ( g/mol )Calculated logPPolar Surface Area (Ų)
1 PropylDimethyl183.353.526.02
2 EthylDimethyl169.323.026.02
3 ButylDimethyl197.384.026.02
4 PropylH, H155.292.726.02
5 PropylDiethyl211.404.326.02

This table demonstrates how systematic changes to the N-substituent and the C3-substituents would be expected to influence key physicochemical properties. Such data, when combined with experimental activity data, forms the basis for building predictive QSAR and QSPR models.

Advanced Spectroscopic and Spectrometric Characterization of 3,3 Dimethyl N Propylcyclohexan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton and carbon framework of 3,3-dimethyl-N-propylcyclohexan-1-amine.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment, multiplicity, and integration of all hydrogen atoms in the molecule. The predicted chemical shifts are based on the analysis of similar acyclic and cyclic amines.

Cyclohexane (B81311) Ring Protons: The protons on the cyclohexane ring would appear as a series of complex multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The proton at C1, being attached to the carbon bearing the amino group, would be shifted downfield to approximately 2.5-3.0 ppm.

Gem-Dimethyl Protons: The two methyl groups at the C3 position are chemically equivalent and would give rise to a sharp singlet at around 0.9-1.1 ppm.

N-Propyl Group Protons: The protons of the N-propyl group would show distinct signals. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) would be expected around 2.4-2.6 ppm as a triplet. The central methylene protons (-CH₂-) would likely appear as a sextet around 1.4-1.6 ppm, and the terminal methyl protons (-CH₃) would be the most upfield of the propyl group, appearing as a triplet around 0.9-1.0 ppm.

N-H Proton: The proton on the secondary amine is expected to show a broad singlet, the chemical shift of which can vary significantly (typically 1.0-3.0 ppm) depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments.

Cyclohexane Ring Carbons: The carbon atom attached to the nitrogen (C1) would be the most downfield of the ring carbons, anticipated in the 55-65 ppm range. The quaternary carbon (C3) bearing the two methyl groups would appear around 30-35 ppm. The other ring carbons (C2, C4, C5, C6) would resonate between 20-45 ppm.

Gem-Dimethyl Carbons: The two equivalent methyl carbons at C3 would produce a single signal in the 25-30 ppm region.

N-Propyl Group Carbons: The carbon of the N-CH₂ group would be expected around 45-55 ppm. The internal -CH₂- carbon would be in the 20-25 ppm range, and the terminal -CH₃ carbon would be the most upfield, around 10-15 ppm.

2D NMR Techniques: To confirm these assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. COSY would establish the connectivity between adjacent protons (e.g., within the propyl chain and around the cyclohexane ring), while HSQC would correlate each proton with its directly attached carbon atom.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Multiplicity
Cyclohexane CH₂ 1.0 - 2.0 m
C1-H 2.5 - 3.0 m
C3-(CH₃)₂ 0.9 - 1.1 s
N-CH₂-CH₂-CH₃ 2.4 - 2.6 t
N-CH₂-CH₂-CH₃ 1.4 - 1.6 sextet
N-CH₂-CH₂-CH₃ 0.9 - 1.0 t

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C1 55 - 65
C2, C4, C5, C6 20 - 45
C3 30 - 35
C3-(CH₃)₂ 25 - 30
N-CH₂ 45 - 55
N-CH₂-CH₂ 20 - 25

Mass Spectrometry Techniques (e.g., HRMS, GC-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition, as well as to gain insight into the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₂₃N).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS would provide the mass spectrum, showing the molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern is predictable based on the structure of aliphatic amines.

Molecular Ion Peak: The molecular ion [M]⁺ would be observed at m/z = 169.

Alpha-Cleavage: The most characteristic fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a propyl radical to form a stable iminium ion at m/z 126, or the loss of a C₅H₉ fragment from the ring to form an ion at m/z 100. The cleavage leading to the most stable carbocation/radical pair is generally favored.

Loss of Alkyl Groups: Fragmentation of the N-propyl group could lead to the loss of an ethyl radical (C₂H₅•), resulting in a fragment at m/z 140.

Ring Fragmentation: The cyclohexane ring can also undergo fragmentation, leading to a series of smaller ions characteristic of substituted cyclohexanes.

Predicted Mass Spectrometry Fragmentation

m/z Possible Fragment
169 [M]⁺
154 [M - CH₃]⁺
140 [M - C₂H₅]⁺
126 [M - C₃H₇]⁺ (from α-cleavage)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would be used to identify the functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the different types of bonds.

N-H Stretch: A weak to medium absorption band for the secondary amine N-H stretch is expected in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene groups of the cyclohexane and propyl moieties would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-H Bend: The N-H bending vibration is expected in the range of 1550-1650 cm⁻¹.

C-N Stretch: The C-N stretching vibration would give rise to a medium to weak band in the 1000-1250 cm⁻¹ region.

CH₂/CH₃ Bending: Bending vibrations for the methylene and methyl groups would be observed in the 1350-1470 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the N-H and C-N stretches are often weak in Raman, the C-H stretching and bending modes, as well as the C-C backbone vibrations, would be clearly visible.

Predicted FT-IR Data

Wavenumber (cm⁻¹) Vibration
3300 - 3500 N-H Stretch
2850 - 2960 C-H Stretch (aliphatic)
1550 - 1650 N-H Bend
1350 - 1470 CH₂/CH₃ Bend

Application of Chiroptical Methods for Enantiomeric Purity Assessment

This compound possesses a stereocenter at the C1 position of the cyclohexane ring. Therefore, it can exist as a pair of enantiomers. Chiroptical methods would be crucial for the separation and characterization of these enantiomers.

Chiral Chromatography: The enantiomers could be separated using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques employ a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Circular Dichroism (CD) Spectroscopy: Once the enantiomers are separated, CD spectroscopy could be used to characterize them. Each enantiomer would produce a CD spectrum that is a mirror image of the other. This technique measures the differential absorption of left and right circularly polarized light and is highly sensitive to the three-dimensional structure of chiral molecules.

Without experimental data, the specific CD spectrum cannot be predicted. However, the presence of the amine chromophore in a chiral environment would be expected to produce a measurable CD signal.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

If a suitable single crystal of this compound or one of its salts (e.g., hydrochloride) can be grown, single-crystal X-ray diffraction would provide the ultimate proof of its three-dimensional structure in the solid state.

This technique would definitively determine:

Molecular Connectivity: The exact bonding arrangement of all atoms.

Conformation: The preferred conformation of the cyclohexane ring (likely a chair conformation) and the orientation of the N-propyl and gem-dimethyl groups.

Stereochemistry: The absolute configuration of the chiral center (C1) if a pure enantiomer is crystallized or if a chiral resolving agent is used.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing details about hydrogen bonding and other intermolecular forces.

The successful application of these advanced spectroscopic and spectrometric techniques would allow for a complete and unambiguous characterization of the chemical structure and stereochemistry of this compound.

Theoretical and Computational Chemistry Approaches for 3,3 Dimethyl N Propylcyclohexan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties and has become a staple in computational chemistry for its balance of accuracy and computational cost.

DFT calculations for 3,3-dimethyl-N-propylcyclohexan-1-amine would focus on determining its ground-state electronic energy, electron density distribution, and orbital energies. From these fundamental properties, a wealth of information regarding the molecule's reactivity can be derived. Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, can be calculated from the orbital energies to predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the amine group is expected to be a primary site for electrophilic attack due to the lone pair of electrons.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Note: These are hypothetical values for illustrative purposes.

PropertyCalculated ValueSignificance
Total Energy (Hartree)-523.89Represents the total electronic energy of the molecule in its optimized geometry.
HOMO Energy (eV)-6.21Indicates the energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy (eV)1.54Indicates the energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (eV)7.75Reflects the chemical stability and reactivity of the molecule. A larger gap implies higher stability.
Dipole Moment (Debye)1.28Measures the polarity of the molecule, influencing its solubility and intermolecular interactions.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for understanding electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the conformational landscape of flexible molecules like this compound. The cyclohexane (B81311) ring can exist in various conformations, such as chair, boat, and twist-boat, with the chair conformation being the most stable. The substituents on the ring and the N-propyl group introduce additional degrees of freedom.

Molecular mechanics calculations use classical physics to model the potential energy of a molecule as a function of its geometry. By systematically changing bond lengths, bond angles, and dihedral angles, a potential energy surface can be mapped out, revealing the lowest energy (most stable) conformations. For this compound, this would involve determining the preferred orientation of the N-propyl group and the axial versus equatorial positions of the amine group in the dominant chair conformation of the cyclohexane ring.

Molecular dynamics simulations build upon molecular mechanics by introducing temperature and time, allowing the molecule's dynamic behavior to be observed. An MD simulation would show the transitions between different conformations over time, providing insight into the flexibility of the molecule and the relative populations of different conformational states at a given temperature. This is particularly useful for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Table 2: Hypothetical Conformational Analysis of this compound Note: These are hypothetical values for illustrative purposes.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C-C-N-C)Predicted Population at 298 K (%)
Chair - Equatorial Amine (anti)0.00180°75
Chair - Equatorial Amine (gauche)0.8560°20
Chair - Axial Amine (anti)2.10180°4
Twist-Boat5.50Variable<1

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are invaluable for studying the mechanisms of chemical reactions. For this compound, this could involve investigating its synthesis, degradation, or reactions with other molecules. By modeling the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. The energy difference between the reactants and the transition state is the activation energy. A lower activation energy corresponds to a faster reaction. Quantum chemical calculations can provide detailed geometric and electronic information about the transition state, which is often difficult to obtain experimentally. For example, studying the N-alkylation of 3,3-dimethylcyclohexan-1-amine (B2986976) with a propyl halide would involve locating the transition state for the nucleophilic substitution reaction.

In Silico Modeling for Predicting Chemical Interactions

In silico modeling encompasses a range of computational techniques used to simulate and predict how a molecule will interact with other chemical species, including biological macromolecules like proteins. Molecular docking is a prominent example of an in silico method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

If this compound were being investigated for its potential biological activity, molecular docking could be used to predict how it might bind to a specific protein target. The simulation would place the molecule in the binding site of the protein in various orientations and conformations, and a scoring function would be used to estimate the binding affinity for each pose. These predictions can help to prioritize compounds for further experimental testing. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding.

Development and Application of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. researchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property for a series of compounds. Once a reliable model is developed, it can be used to predict the properties of new, untested molecules. researchgate.net

For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention time. This would involve calculating a large number of molecular descriptors for a set of related amines with known properties. These descriptors can be constitutional, topological, geometric, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build the predictive model. sysrevpharm.org A study on phenylcyclohexylamine derivatives has shown that parameters like the Frontier Orbital Shape (FOS) and the logarithm of the partition coefficient (LogP) can be good structural parameters for predicting biological activity and toxicity. osti.gov

Systematic Derivatization and Analogue Synthesis of the 3,3 Dimethyl N Propylcyclohexan 1 Amine Core

Synthesis of Chemically Modified Cyclohexanamine Derivatives

The primary and most versatile method for the synthesis of 3,3-dimethyl-N-propylcyclohexan-1-amine and its derivatives is reductive amination. masterorganicchemistry.comyoutube.com This reaction involves the condensation of a ketone with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.

The synthesis commences with 3,3-dimethylcyclohexanone (B1346601) as the ketone component. This precursor can be prepared through methods such as the catalytic hydrogenation of 3,3-dimethyl-cyclohex-5-en-1-one. The ketone is then reacted with a primary amine, such as propylamine, under mildly acidic conditions to facilitate the formation of the N-propylimine intermediate. A variety of reducing agents can be employed for the subsequent reduction step. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the imine in the presence of the ketone, thus enabling a one-pot reaction. masterorganicchemistry.com Other reducing systems, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst), can also be utilized. youtube.com

This methodology allows for the creation of a diverse library of derivatives by varying either the ketone or the amine component.

Table 1: Synthesis of Cyclohexanamine Derivatives via Reductive Amination

Ketone PrecursorAmine ReactantReducing AgentProduct
3,3-DimethylcyclohexanonePropylamineNaBH(OAc)₃This compound
3,3-DimethylcyclohexanoneMethylamineNaBH₃CNN,3,3-Trimethylcyclohexan-1-amine
3,3-DimethylcyclohexanoneAllylamineH₂/Pd-CN-Allyl-3,3-dimethylcyclohexan-1-amine
Cyclohexanone (B45756)PropylamineNaBH(OAc)₃N-Propylcyclohexan-1-amine

Stereospecific Synthesis of Defined Stereoisomers

The synthesis of this compound results in a product with a single stereocenter at the C1 position of the cyclohexane (B81311) ring. However, when additional substituents are introduced onto the ring, diastereomers (cis and trans isomers) can be formed. basicmedicalkey.com The stereochemical outcome of the synthesis is of critical importance as different stereoisomers can exhibit distinct biological activities.

For a 1,3-disubstituted cyclohexane, the cis isomer, which can adopt a diequatorial conformation, is generally more thermodynamically stable than the trans isomer, which is forced into an axial-equatorial conformation. msu.edu The stereochemical course of reductive amination can be influenced by the choice of reducing agent and reaction conditions, but often results in a mixture of diastereomers.

Strategies for stereospecific synthesis include:

Enzymatic Reactions: Biocatalysis using enzymes like amine transaminases (ATAs) or reductive aminases (RedAms) can provide high stereoselectivity. researchgate.net These enzymes can selectively produce a single stereoisomer from a prochiral ketone. For instance, specific transaminases have been used to produce trans-4-substituted cyclohexane-1-amines with high diastereomeric excess.

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction, after which the auxiliary is cleaved to yield the desired enantiomerically pure product.

Diastereomer Separation and Isomerization: When a mixture of isomers is formed, they can be separated using chromatographic techniques. In some cases, it is possible to convert the undesired isomer into the desired one. For example, processes have been developed for the interconversion of cis and trans isomers of substituted benzylidene amines via the formation of a planar transition state intermediate, a principle that can be applied to other systems. mdpi.com

The stereochemistry of 1,3-dimethylcyclohexane (B1346967) itself provides a foundational understanding, where the cis isomer exists predominantly in a diequatorial conformation, minimizing steric strain from 1,3-diaxial interactions. mhmedical.com This principle guides the prediction of the more stable isomer in more complex derivatives.

Exploration of Homologous and Heterologous N-Alkyl Chains

Systematic variation of the N-alkyl substituent is a fundamental strategy in medicinal chemistry to probe the binding pocket of a biological target and optimize pharmacokinetic properties. Starting from the N-propyl group, both homologous (straight-chain alkyl) and heterologous (branched, cyclic, or functionalized) chains can be synthesized.

The most common methods for this exploration are:

Reductive Amination: As described in section 7.1, reacting 3,3-dimethylcyclohexan-1-amine (B2986976) with a series of different aldehydes or ketones provides a direct route to a wide range of N-substituted analogues. masterorganicchemistry.comorganic-chemistry.org

Direct N-Alkylation: 3,3-Dimethylcyclohexan-1-amine can serve as a nucleophile and be reacted with various alkyl halides (e.g., ethyl iodide, butyl bromide) or other alkylating agents. organic-chemistry.org Care must be taken to control reaction conditions to minimize over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts.

Studies on analogous series, such as N-alkyl-arylcyclohexylamines, have demonstrated the feasibility of synthesizing a wide range of derivatives, including N-methyl, N-ethyl, and N-propyl analogues, to systematically evaluate structure-activity relationships. nih.gov

Table 2: Synthesis of N-Alkyl Homologues and Analogues

Starting AmineAldehyde/Alkyl HalideSynthetic MethodProduct
3,3-Dimethylcyclohexan-1-amineAcetaldehydeReductive AminationN-Ethyl-3,3-dimethylcyclohexan-1-amine
3,3-Dimethylcyclohexan-1-amineButyraldehydeReductive AminationN-Butyl-3,3-dimethylcyclohexan-1-amine
3,3-Dimethylcyclohexan-1-amineCyclopropanecarboxaldehydeReductive AminationN-(Cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine
3,3-Dimethylcyclohexan-1-amineEthyl IodideN-AlkylationN-Ethyl-3,3-dimethylcyclohexan-1-amine

Strategic Modification of Dimethyl Substituents on the Cyclohexane Ring

The gem-dimethyl group at the C3 position plays a significant role in the molecule's conformation and properties. It can lock the cyclohexane ring in a specific chair conformation, an effect known as the Thorpe-Ingold effect, which can accelerate intramolecular reactions. lucp.netresearchgate.net This group also contributes to the lipophilicity and metabolic stability of the molecule. Strategically modifying these substituents is a key approach to fine-tuning the compound's profile.

Bioisosteric Replacement: A common strategy is the bioisosteric replacement of the gem-dimethyl group with other functionalities that mimic its size and shape but alter other properties. nih.govresearchgate.net A prominent bioisostere for the gem-dimethyl group is a spirocyclic ring, such as cyclobutane (B1203170) or cyclopropane. nih.gov Fusing a cyclobutane ring to the cyclohexane core to create a spiro[3.5]nonane system can enhance potency and selectivity in certain biological targets by providing a rigid, three-dimensional structure that differs from the parent gem-dimethyl compound. nih.gov

The synthesis of these spirocyclic analogues is more complex and often involves multi-step sequences, including cycloaddition or ring-closing metathesis reactions to construct the spirocyclic core. masterorganicchemistry.combeilstein-journals.org For example, the synthesis of 7-azaspiro[3.5]nonane derivatives has been reported as a scaffold for GPR119 agonists, demonstrating the utility of this gem-dimethyl replacement. nih.gov

Other Modifications: Besides spirocycles, the dimethyl groups can be replaced with other alkyl groups (e.g., diethyl, or a single larger group like tert-butyl) to modulate steric bulk and lipophilicity. Synthesis of these analogues would require starting from a differently substituted cyclohexanone precursor, such as 3-ethyl-3-methylcyclohexanone.

Table 3: Bioisosteric Replacements for the Gem-Dimethyl Group

Original MoietyBioisosteric ReplacementResulting Core ScaffoldRationale
3,3-DimethylSpiro-cyclobutaneSpiro[3.5]nonaneIncrease rigidity and 3D character, alter binding selectivity. nih.gov
3,3-DimethylSpiro-oxetaneOxa-spiro[3.5]nonaneReduce lipophilicity, act as hydrogen bond acceptor. nih.gov
3,3-DimethylCyclopentyl3-CyclopentylcyclohexaneModify steric profile and lipophilicity.

Generation of Hybrid Molecular Scaffolds Incorporating the Cyclohexanamine Moiety

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. mdpi.com This approach can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The this compound moiety can be incorporated into larger, hybrid scaffolds through its reactive amine group.

The secondary amine provides a convenient handle for conjugation to other bioactive molecules, linkers, or larger scaffolds. Standard amide bond formation is a common method, where the amine is coupled with a carboxylic acid group on another molecule using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Alternatively, the amine can be used in other C-N bond-forming reactions to link it to various molecular frameworks, including heterocyclic systems, peptides, or other pharmacophores. nih.gov For instance, the cyclohexanamine unit could be tethered to a naphthoquinone scaffold, known for its antineoplastic properties, to create a hybrid molecule with potential dual activity. mdpi.com The choice of linker—which can be a simple alkyl chain or a more complex, cleavable unit—is crucial for ensuring that the individual components can adopt the correct orientation to interact with their respective biological targets. The goal of creating such hybrid molecules is to produce new chemical entities with advantages over the individual components from which they are constructed. mdpi.com

Patent Landscape and Industrial Innovation in Cyclohexanamine Chemistry

Analysis of Patented Synthetic Routes to Substituted Cyclohexanamines

The synthesis of substituted cyclohexanamines, including structures analogous to 3,3-dimethyl-N-propylcyclohexan-1-amine, is a subject of considerable interest in the chemical patent literature. Patented methodologies focus on achieving high yields, stereoselectivity, and cost-effectiveness, while also addressing environmental and safety concerns by avoiding hazardous reagents.

One prominent strategy involves the hydrogenation of aniline (B41778) and its derivatives. The complete hydrogenation of aniline using cobalt or nickel-based catalysts is a primary route to cyclohexylamine (B46788) itself. atamankimya.com Variations of this method, starting with substituted anilines, can yield a variety of ring-substituted cyclohexanamine derivatives.

Another significant pathway is the reductive amination of cyclohexanones. This two-step process, which can sometimes be performed in a one-pot reaction, involves the condensation of a ketone with an amine (like propylamine) to form an imine, followed by hydrogenation of the C=N bond. A patented method for producing substituted cyclohexanones and cyclohexanols involves the liquid-phase hydrogenation of substituted phenols using a Raney nickel or palladium-on-carbon catalyst in water, which serves as an environmentally friendly solvent. google.com These ketone and alcohol intermediates are crucial precursors for subsequent amination reactions.

More advanced and innovative synthetic approaches are also being patented. A notable example is the "hydrogen borrowing" technique, which allows for the direct alkylation of amines with alcohols, avoiding the use of highly reactive and potentially genotoxic alkylating agents like mesylates or tosylates. google.com This sustainable approach is particularly valued in the pharmaceutical industry for its improved safety profile. google.com Patents also describe the synthesis of specific functionalized cyclohexanamines for pharmaceutical applications, such as derivatives with affinity for opioid receptors, which can be synthesized from carbinols in the presence of a palladium catalyst. google.com

The oximation-hydrogenation of cyclohexanones represents another versatile route. mdpi.com This involves reacting a cyclohexanone (B45756) with a hydroxylamine (B1172632) salt to form an oxime, which is then hydrogenated to the corresponding amine. mdpi.com This method has been shown to be efficient for a variety of cyclohexanones, leading to high yields of the desired cyclohexylamines. mdpi.com

Summary of Patented Synthetic Routes to Substituted Cyclohexanamines
Synthetic StrategyPrecursor(s)Key Reagents/CatalystsProduct TypeReference
Aniline HydrogenationAniline or substituted anilinesCobalt or Nickel-based catalysts, H₂Cyclohexylamine or ring-substituted derivatives atamankimya.com
Reductive AminationSubstituted cyclohexanones, AminesH₂, Metal catalysts (e.g., Ni, Pd)N-substituted cyclohexanamines google.commdpi.com
Hydrogen BorrowingAlcohols, AminesTransition metal catalysts (e.g., Ru, Ir)N-substituted cyclohexanamines google.com
Oximation-HydrogenationCyclohexanones, HydroxylamineH₂, Metal catalystsCyclohexanamines mdpi.com
Michael Addition & EsterificationCyclohexylamine, α,β-unsaturated carboxylatesBase or no catalystFunctionalized cyclohexylamine derivatives google.com

Emerging Industrial Applications of Cyclohexanamine Derivatives in Chemical Processes

Cyclohexanamine and its derivatives are versatile chemical intermediates and functional molecules with a wide array of industrial applications. atamanchemicals.com Their utility stems from their unique combination of a cycloaliphatic ring and a reactive amine group.

In water treatment , cyclohexylamine is a key component in corrosion inhibitor formulations, particularly for boiler water systems. atamanchemicals.comatamanchemicals.com Its basicity helps to neutralize acidic species like carbonic acid, and it can form protective complexes with metal ions. atamankimya.comatamanchemicals.com

The polymer and materials science sector utilizes cyclohexanamine derivatives extensively. They serve as hardeners for epoxy resins, contributing to the final mechanical, thermal, and chemical properties of the cured material. ontosight.aijustia.com Recently patented systems use specific cycloaliphatic amines, such as N-(3-aminopropyl) cyclohexylamine, to create high-performance epoxy formulations for composites and coatings. justia.com Additionally, certain derivatives containing a 2,2,6,6-tetramethylpiperidine (B32323) structure are patented as highly effective photostabilizers for polymers like polyolefins, demonstrating excellent compatibility and low bleed-out from the resin matrix. google.com

In the agrochemical industry , cyclohexanamines are building blocks for the synthesis of herbicides and insecticides. atamankimya.comatamanchemicals.com The patent literature includes agrochemical compositions that incorporate cyclohexylamine derivatives as part of the formulation, highlighting their role in modern crop protection solutions. epo.org The expiration of patents for major active ingredients is expected to create new opportunities for the production of generic agrochemicals, some of which may rely on cyclohexanamine intermediates. agropages.com

The pharmaceutical industry represents a high-value application area. Substituted cyclohexanamines are integral to the structure of various active pharmaceutical ingredients (APIs). atamankimya.comgoogle.com Patents have been granted for novel cyclohexylamine derivatives targeting a range of conditions, including central nervous system (CNS) diseases, pain (via opioid receptors), and as bronchodilators. google.comjustia.com

Other significant applications include their use as accelerators in the vulcanization of rubber, as intermediates in the synthesis of dyes, and as processing agents for nylon fiber production. atamanchemicals.comatamanchemicals.com

Industrial Applications of Cyclohexanamine Derivatives
Industrial SectorSpecific ApplicationFunction of Cyclohexanamine DerivativeReference
Water TreatmentBoiler water corrosion inhibitionCorrosion inhibitor, acid neutralizer atamankimya.comatamanchemicals.comatamanchemicals.com
Polymers & MaterialsEpoxy resin curingCuring agent/hardener ontosight.aijustia.com
Polymers & MaterialsPolymer stabilizationPhotostabilizer (light stabilizer) google.com
AgrochemicalsHerbicide & Insecticide SynthesisChemical intermediate atamankimya.comatamanchemicals.comepo.org
PharmaceuticalsActive Pharmaceutical Ingredients (APIs)Core structural scaffold for drugs (e.g., CNS, analgesics) google.comjustia.comontosight.ai
Rubber IndustryRubber vulcanizationPrecursor to vulcanization accelerators atamanchemicals.comatamanchemicals.com

Intellectual Property Trends for Novel Cyclohexanamine Structures

Intellectual property (IP) trends in cyclohexanamine chemistry reflect a strategic shift from commodity chemicals to highly specialized, high-performance molecules. Analysis of recent patent filings reveals a focus on developing novel structures with precisely tailored functionalities for specific, high-value applications.

A dominant trend is the patenting of complex cyclohexanamine derivatives for the pharmaceutical industry . These patents often claim compounds with specific stereochemistry and substitutions designed to maximize interaction with biological targets like enzymes and receptors. For instance, patents for substituted 4-aminocyclohexane derivatives describe their affinity for the μ-opioid and ORL1 receptors, indicating their potential as novel analgesics. google.com This trend underscores the importance of the cyclohexanamine scaffold in medicinal chemistry for developing new therapeutics.

In materials science , IP is focused on creating derivatives that impart enhanced properties to polymers and composites. Patents for novel photostabilizers google.com and specialized epoxy curing agents justia.com demonstrate a move towards creating additives that offer superior performance, such as increased durability, better compatibility, and improved processing characteristics. The innovation lies in the specific combination of the cyclohexyl group, which provides compatibility with polymer matrices, and functional amine substitutions that perform the desired action.

Another significant trend is the patenting of more sustainable and efficient synthetic processes . As environmental regulations become stricter, companies are investing in and protecting "green" chemistry routes. The patent for preparing substituted amines via "hydrogen borrowing" is a prime example, as it explicitly aims to replace potentially genotoxic reagents with safer alternatives like alcohols, a key consideration in pharmaceutical manufacturing. google.com

Advanced Analytical Methodologies and Quality Control for 3,3 Dimethyl N Propylcyclohexan 1 Amine Research

Development of High-Resolution Chromatographic Separation Protocols (e.g., GC, HPLC, Chiral HPLC)

Chromatographic techniques are indispensable for separating 3,3-dimethyl-N-propylcyclohexan-1-amine from starting materials, by-products, and other impurities. nih.gov The development of high-resolution methods is essential for accurate quantification and isolation.

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like many alkyl amines. For primary and secondary amines, derivatization is often employed to improve chromatographic performance by reducing peak tailing and enhancing thermal stability. h-brs.de A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the amine group. h-brs.de GC coupled with mass spectrometry (GC-MS) allows for both separation and identification of components in a mixture. researchgate.netphytojournal.comnih.gov

A hypothetical GC-MS method for the analysis of derivatized this compound could be developed using the parameters outlined in the table below.

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injector Temperature 250 °C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Impact (EI), 70 eV
Mass Range m/z 40-550

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that combines the separation capabilities of liquid chromatography with sensitive detection methods. emerypharma.com For basic compounds like cyclohexanamines, reversed-phase HPLC can be challenging due to strong interactions with residual silanols on silica-based columns, leading to poor peak shape. These challenges can be mitigated by using end-capped columns, mobile phases with acidic additives (e.g., formic acid, trifluoroacetic acid), or specialized columns designed for basic compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative separation mechanism that can be effective for polar amines. nih.gov

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Since this compound possesses a chiral center at the C1 position of the cyclohexane (B81311) ring, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most common and effective method for resolving enantiomers. researchgate.netphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of a diverse range of chiral compounds, including amines. nih.govmdpi.comnih.gov The addition of acidic or basic modifiers to the mobile phase can significantly influence the retention and resolution of enantiomers. nih.gov

Table 2: Potential Chiral HPLC Method Development Strategy

Parameter Approach
Chiral Stationary Phases (CSPs) Screen columns with different selectors (e.g., cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate)) mdpi.comnih.gov
Mobile Phase (Normal Phase) Heptane/Isopropanol or Hexane/Ethanol mixtures with an amine additive (e.g., diethylamine) to improve peak shape researchgate.net
Mobile Phase (Reversed Phase) Acetonitrile/Water or Methanol/Water with acidic additives (e.g., ethanesulfonic acid) to form ion-pairs and enhance interaction with the CSP nih.gov

| Detection | UV/Vis Diode Array Detector (DAD) or Mass Spectrometry (MS) |

Spectroscopic Purity Profiling and Impurity Identification

Spectroscopic methods are essential for the structural elucidation of the target compound and the identification of any impurities. spirochem.com A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides comprehensive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the unambiguous structural characterization of organic molecules. emerypharma.com For this compound, ¹H NMR would confirm the presence of propyl and dimethyl groups and the protons on the cyclohexane ring, while ¹³C NMR would identify all unique carbon atoms. Advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) can establish connectivity between atoms, confirming the final structure. NMR is also highly effective for identifying and quantifying impurities without the need for reference standards of the impurities themselves (qNMR). nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the molecular formula of the parent compound and any unknown impurities. emerypharma.com Fragmentation patterns observed in MS/MS experiments can further aid in the structural elucidation of these impurities. spirochem.com

Impurity Profiling: Impurity profiling involves the identification and quantification of all potential impurities that may arise during the synthesis or storage of the compound. enamine.net These can include unreacted starting materials, reagents, intermediates, and degradation products. A comprehensive impurity profile is critical for quality control.

Table 3: Potential Impurities and Spectroscopic Identification Methods

Potential Impurity Origin Identification Technique Spectroscopic Evidence
3,3-Dimethylcyclohexanone (B1346601) Starting Material GC-MS, NMR Presence of a carbonyl signal (~210 ppm in ¹³C NMR), characteristic mass spectrum
Propylamine Starting Material GC-MS, NMR Signals corresponding to a propyl group attached to an NH₂ group
N,N-Dipropyl-3,3-dimethylcyclohexan-1-amine By-product LC-MS, NMR Molecular ion corresponding to the dialkylated product, additional propyl signals in NMR

Standard Operating Procedures for Analytical Characterization

Standard Operating Procedures (SOPs) are detailed, written instructions that document the routine procedures followed in a laboratory. berkeley.eduwashington.edu The purpose of an SOP is to ensure consistency, accuracy, and quality in analytical work. For the characterization of this compound, a specific SOP should be developed and followed. rheniumbio.co.il

An SOP for analytical characterization should include the following sections:

Purpose: A brief statement on the objective of the procedure.

Scope: Specifies the compound and matrices to which the SOP applies.

Responsibilities: Defines the roles of the personnel involved.

Procedure: A step-by-step description of the entire analytical process, from sample receipt and preparation to data acquisition and analysis. This section should explicitly reference the validated chromatographic and spectroscopic methods.

Quality Control: Details the use of reference standards, system suitability tests, and control samples to ensure the validity of the results.

Data Analysis and Reporting: Describes how data is processed, calculated, and reported, including criteria for acceptance.

Table 4: Template for an Analytical Characterization SOP

Section Content Example
1.0 Purpose To define the procedure for the identification and purity determination of this compound research samples.
2.0 Scope This SOP applies to all research-grade batches of the specified compound.
3.0 Procedure 3.1 Sample Preparation: Accurately weigh ~10 mg of sample, dissolve in 1.0 mL of methanol... 3.2 HPLC Analysis: Run according to Method No. HPLC-XYZ-001... 3.3 GC-MS Analysis: Run according to Method No. GCMS-XYZ-001... 3.4 NMR Analysis: Prepare sample in CDCl₃ and run according to Instrument Method NMR-800-PROT-01...
4.0 Quality Control 4.1 System Suitability: Inject a standard solution to verify column performance (resolution, tailing factor)... 4.2 Reference Standard: A qualified reference standard must be run alongside the sample.

| 5.0 Reporting | Report identity based on spectral data. Report purity as area % by HPLC. Attach all raw data and spectra. |

Metrological Aspects in Chemical Analysis of Cyclohexanamines

Metrology is the science of measurement. In chemical analysis, metrological principles ensure that measurement results are accurate, reliable, and comparable across different laboratories and over time. nih.gov A key concept is metrological traceability. eurachem.orgeurachem.org

Metrological Traceability: Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. demarcheiso17025.comnist.gov For the quantitative analysis of this compound, this means that the reported purity value should be traceable to the International System of Units (SI), typically the mole.

This is achieved by:

Using a Certified Reference Material (CRM): A CRM is a highly characterized and pure substance with a certified property value, its uncertainty, and a statement of metrological traceability. nist.gov A CRM of this compound would be used to calibrate the analytical instrument.

Calibration Hierarchy: The instrument's response is calibrated against the CRM. The CRM itself has been value-assigned using a primary method or by comparison to another higher-order standard, creating a chain back to the SI. eurachem.org

Measurement Uncertainty: Every step in the measurement process (weighing, dilution, instrument response) has an associated uncertainty. These uncertainties are combined to calculate the total measurement uncertainty for the final result, which is a required component of a traceable measurement. demarcheiso17025.com

Establishing traceability is essential for meeting the requirements of quality standards like ISO/IEC 17025. eurachem.orgeurachem.org

Table 5: Key Metrological Considerations in Quantitative Analysis

Consideration Description
Measurand Definition Clearly defining what is being measured (e.g., mass fraction of this compound).
Reference Material Use of a Certified Reference Material (CRM) or a well-characterized in-house primary standard for calibration.
Calibration Documented calibration of all critical instruments (e.g., analytical balance, chromatograph) using traceable standards. eurachem.org
Method Validation The analytical method must be validated to demonstrate it is fit for purpose, assessing parameters like linearity, accuracy, precision, and selectivity.
Uncertainty Budget A comprehensive evaluation of all sources of uncertainty and their contribution to the final measurement result. demarcheiso17025.com

| Comparability | Ensuring results can be compared with those from other laboratories, often verified through participation in proficiency testing schemes. nih.gov |

Future Directions and Interdisciplinary Research in 3,3 Dimethyl N Propylcyclohexan 1 Amine Chemistry

Integration with Advanced Catalytic Systems and Organocatalysis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a fertile ground for the investigation of 3,3-dimethyl-N-propylcyclohexan-1-amine. The steric hindrance provided by the gem-dimethyl group on the cyclohexane (B81311) ring, combined with the electronic properties of the secondary amine, could impart unique selectivity in various transformations.

Future research could focus on employing this amine as a catalyst or a key component of a catalytic system in asymmetric synthesis. For instance, in combination with a chiral Brønsted acid, it could potentially be used in cascade reactions to produce complex molecules with high enantioselectivity. organic-chemistry.org The sterically demanding nature of the 3,3-dimethylcyclohexyl moiety may influence the transition state of a reaction, leading to enhanced stereochemical control that is not achievable with less hindered amines.

A prospective area of investigation would be its application in iminium-ion catalysis, a powerful strategy for the activation of α,β-unsaturated aldehydes and ketones. nih.gov The specific steric and electronic environment of this compound could modulate the reactivity and selectivity of these reactions, potentially leading to the efficient synthesis of valuable chiral building blocks. Furthermore, its potential in sequential catalytic processes, such as C-H arylation followed by hydrosilylation, could be explored for the synthesis of other sterically hindered amines. rsc.org

A hypothetical study could explore its efficacy in a classic organocatalytic reaction, such as the Michael addition. The data below illustrates a potential research outcome comparing its performance with other cyclic amines.

Table 1: Hypothetical Performance of this compound in a Michael Addition Reaction

Catalyst Yield (%) Enantiomeric Excess (ee, %)
Pyrrolidine 95 92
Piperidine 92 88
This compound 89 98

Exploration in Materials Science for Specialty Polymers and Coatings

The incorporation of unique molecular scaffolds into polymers and coatings can lead to materials with novel and enhanced properties. The this compound moiety could be a valuable building block in this regard. Its aliphatic, sterically hindered structure could contribute to improved thermal stability, chemical resistance, and specific mechanical properties in a polymer matrix.

Future research could investigate the synthesis of monomers derived from this compound for subsequent polymerization. For example, acrylamide (B121943) or methacrylate (B99206) derivatives could be synthesized and copolymerized with other monomers to create specialty polymers with tailored characteristics. The bulky cyclohexyl group could disrupt polymer chain packing, leading to materials with increased free volume and potentially enhanced gas permeability or altered optical properties.

In the realm of coatings, this amine could be explored as a curing agent for epoxy resins or as a component in the synthesis of polyurethanes. The steric hindrance around the nitrogen atom might influence the curing kinetics and the final network structure of the coating, potentially leading to improved durability, adhesion, and resistance to weathering and chemical degradation. The synthesis of N-alkoxyamines from such sterically hindered amines could also be a promising route to new polymer architectures. chimia.ch

The following table outlines a hypothetical comparison of properties for a polyurethane coating synthesized with different amine chain extenders.

Table 2: Projected Properties of a Polyurethane Coating with Varied Amine Chain Extenders

Amine Chain Extender Hardness (Shore D) Chemical Resistance (MEK rubs) Adhesion (ASTM D3359)
1,4-Butanediol 75 150 5B
N-Methyldiethanolamine 78 180 5B
This compound derivative 85 >200 5B

Innovations in Chemical Sensors and Detection Technologies

Amine-functionalized materials have shown significant promise in the development of chemical sensors due to the ability of the amine group to interact with a variety of analytes through hydrogen bonding, acid-base interactions, or coordination. researchgate.net The specific structure of this compound could be leveraged to create sensors with high selectivity and sensitivity.

Future research could involve the immobilization of this amine onto the surface of a transducer, such as a carbon-fiber microelectrode or a metal-organic framework (MOF). researchgate.netrsc.org The sterically hindered environment around the nitrogen atom could create specific binding pockets for target molecules, enhancing the selectivity of the sensor. For instance, a sensor functionalized with this amine could be developed for the detection of volatile organic compounds (VOCs) or specific metal ions in aqueous solutions. acs.org

The N-propyl group offers a point of attachment for further functionalization, allowing for the tuning of the sensor's properties. For example, a fluorophore could be attached to the propyl chain, creating a fluorescent chemosensor where the binding of an analyte to the amine group results in a change in fluorescence intensity. The bulky dimethylcyclohexyl group could influence the photophysical properties of the fluorophore and the binding kinetics of the analyte.

A potential research direction could be the development of a sensor array, where this compound and other structurally related amines are used to create a pattern of responses that can be used to identify and quantify a range of analytes.

Computational Design and Predictive Synthesis of Novel Cyclohexanamine Architectures

Computational chemistry and machine learning are becoming indispensable tools in the design and discovery of new molecules with desired properties. nih.gov These approaches can be applied to accelerate the exploration of the chemical space around this compound, leading to the design of novel derivatives with enhanced performance in the applications described above.

Future research could employ computational methods to predict the catalytic activity of new cyclohexanamine derivatives in various organic reactions. dovepress.com By systematically modifying the substituents on the cyclohexane ring and the N-alkyl chain in silico, it would be possible to identify promising candidates for synthesis and experimental validation. Quantum mechanical calculations could be used to model the transition states of catalyzed reactions, providing insights into the origins of selectivity.

In materials science, computational modeling could be used to predict the physical properties of polymers incorporating the this compound moiety. mdpi.comethz.ch Molecular dynamics simulations could provide information on the conformation of polymer chains and their packing in the solid state, allowing for the prediction of properties such as glass transition temperature, mechanical modulus, and gas permeability.

For sensor development, computational docking studies could be used to predict the binding affinity of various analytes to the amine, guiding the design of more selective and sensitive sensor materials. These predictive models, combined with automated synthesis platforms, could significantly accelerate the discovery and optimization of new cyclohexanamine-based technologies.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Pyrrolidine
Piperidine
Cyclohexylamine (B46788)
1,4-Butanediol
N-Methyldiethanolamine
Diethyltoluenediamine
Acrylamide
Methacrylate

Q & A

Q. How can researchers address stability issues (e.g., oxidation or hydrolysis) during long-term storage?

  • Methodological Answer :
  • Stabilizers : Add antioxidants (BHT) or chelating agents (EDTA) to inhibit radical-mediated degradation .
  • Lyophilization : Freeze-dry under vacuum for hygroscopic samples .
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 1–3 months and monitor via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.